tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate

Description

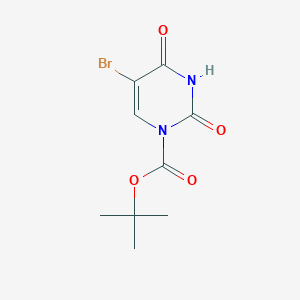

Chemical Structure and Properties tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate is a brominated pyrimidine derivative featuring a tert-butyl carbamate group at the N1 position. Its molecular formula is C₉H₁₁BrN₂O₄, with a molecular weight of 307.11 g/mol.

Synthetic Utility

This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing uracil-based derivatives. Its tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

tert-butyl 5-bromo-2,4-dioxopyrimidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-9(2,3)16-8(15)12-4-5(10)6(13)11-7(12)14/h4H,1-3H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVWNBHZZXYLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C(=O)NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of tert-butyl chloroformate with 5-bromo-2,4-dihydropyrimidine-1(2H)-carboxylate under controlled conditions.

Halogenation: Another method involves the halogenation of tert-butyl 2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

While tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate is available as a chemical compound, its specific applications are not detailed in the provided search results . The search results provide information such as its availability from chemical suppliers, its chemical identifiers, and some chemical synthesis applications for related compounds, but lack specific applications for this compound .

Chemical Information

this compound is a chemical compound with the molecular formula C9H11BrN2O4 and a molecular weight of 291.10 . It is identified by the CAS number 402848-99-1 and MDL number MFCD24475089 . Synonyms are not listed in the provided search results .

Availability and Suppliers

The compound is available from various suppliers, including eMolecules and Ambeed . Arctom also offers this compound, with the option to request a quote if it is out of stock or for custom synthesis . JK Chemical offers this compound at 95% purity .

Safety Information

The compound is labeled with the signal word "Warning" and has hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Related Research

While the search results do not detail specific applications for this compound, they do refer to research involving related compounds such as:

Mechanism of Action

The exact mechanism of action of tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituents at the C5 position and modifications to the dihydropyrimidine-dione scaffold. Below is a comparative analysis:

Key Findings

C5 Substituent Impact :

- Bromine at C5 in the target compound enhances electrophilicity, making it amenable to nucleophilic substitution. However, in FAAH inhibitors like 4c and 4d , electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C5 significantly improve potency (picomolar IC₅₀) and selectivity .

- The absence of a bulky side chain in the target compound limits its direct bioactivity compared to 4c and 4d , which feature biphenyl groups that enhance enzyme binding .

Role of the Boc Group :

- The Boc group in the target compound contrasts with the hexyl chain in 1a . While Boc improves synthetic stability, alkyl/aryl chains (e.g., biphenyl in 4c ) are critical for FAAH inhibition by facilitating hydrophobic interactions .

Heterocyclic Core Variations :

- Pyridine derivatives (e.g., in ) differ structurally from the dihydropyrimidine-dione core, reducing their relevance as direct comparators. Pyrimidines generally exhibit greater versatility in medicinal applications due to their DNA/RNA mimicry.

Research Implications and Limitations

- Synthetic Versatility : The target compound’s bromine and Boc group make it a valuable precursor for generating diverse uracil derivatives, though its standalone bioactivity remains uncharacterized .

- Gaps in Data : Physical properties (e.g., melting point, solubility) and direct enzymatic activity data for the target compound are absent in available literature, limiting mechanistic comparisons .

- Future Directions: Functionalizing the C5 bromine with aryl/heteroaryl groups (inspired by 4c/4d) could yield novel FAAH inhibitors with enhanced pharmacokinetic profiles .

Biological Activity

tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁BrN₂O₄. The compound features a pyrimidine ring with two carbonyl groups and a bromine substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine involves several steps that typically include the bromination of precursor compounds followed by cyclization reactions to form the pyrimidine ring. Specific synthetic routes have been documented in the literature, highlighting the importance of reaction conditions on yield and purity.

Antimicrobial Properties

Research indicates that tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL depending on the strain tested .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. In vitro assays reveal that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators . A study indicated an IC50 value of approximately 25 µM for cell proliferation inhibition in these lines .

Enzyme Inhibition

Further investigations have identified tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged for therapeutic applications in cancer treatment .

Study on Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine against clinical isolates. The results showed that the compound inhibited biofilm formation at sub-MIC levels, suggesting potential applications in preventing device-related infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Study on Cancer Cell Lines

In another investigation focusing on anticancer properties, researchers treated HeLa cells with various concentrations of tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine. The study reported a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 of the pyrimidine ring facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification. Key examples include:

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions yields 5-alkynyl derivatives. For instance:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Solvent: THF/triethylamine (3:1)

-

Temperature: 80°C (microwave-assisted, 30 min)

Yield : 65–85% for alkyl/aryl alkynes .

Suzuki-Miyaura Coupling

Aryl/heteroaryl boronic acids react to form biaryl derivatives:

Conditions :

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

Nucleophilic Substitution

The electron-deficient pyrimidine ring allows nucleophilic aromatic substitution (SNAr) at position 5:

Amine Substitution

Reaction with primary/secondary amines yields 5-amino derivatives:

Conditions :

Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free pyrimidine-2,4-dione:

Conditions :

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

Bromine-Lithium Exchange

The bromine atom undergoes lithium-halogen exchange for further functionalization:

Applications :

Reductive Dehalogenation

Controlled reduction removes the bromine substituent:

Conditions :

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate?

The compound is typically synthesized via cyclization reactions starting from brominated pyrimidine precursors. For example, β-keto esters and urea derivatives undergo acid-catalyzed condensation, followed by bromination at the 5-position. The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Reaction optimization often involves monitoring intermediates by TLC and characterizing products via H/C NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Purity is assessed using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, e.g., 20% ethyl acetate/hexanes, Rf ≈ 0.25–0.41). Structural confirmation relies on H NMR (e.g., δ 1.43–1.55 ppm for tert-butyl protons) and C NMR (e.g., δ 149–160 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., [M+H] observed at m/z 331.1) .

Q. What safety precautions are essential when handling this brominated dihydropyrimidine derivative?

Due to acute toxicity and potential skin/eye irritation, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust and contact with incompatible materials (strong oxidizers). Consult SDS guidelines for brominated analogs, which recommend emergency measures like rinsing eyes with water for 15 minutes and immediate medical attention for ingestion .

Advanced Research Questions

Q. How can regioselectivity in the bromination of dihydropyrimidine precursors be controlled?

Regioselectivity is influenced by electronic and steric factors. For 5-bromo substitution, electrophilic bromination (e.g., NBS or Br₂ in DMF) targets the electron-rich C5 position of the dihydropyrimidine ring. Computational modeling (DFT) can predict reactive sites, while X-ray crystallography (using SHELX for structure refinement) confirms regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?

The enol-keto tautomerism of the 2,4-dioxo group can lead to ambiguous NMR signals. Variable-temperature NMR (VT-NMR) and deuterium exchange experiments differentiate tautomers. For example, downfield shifts in H NMR (δ 10–12 ppm) indicate enolic protons, while IR spectroscopy (C=O stretches at 1700–1750 cm) confirms keto dominance .

Q. How does this compound serve as an intermediate in the synthesis of bioactive molecules?

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling access to libraries for drug discovery. For instance, coupling with boronic acids yields analogs with antibacterial or anticancer activity, as demonstrated in dihydropyrimidine-based lead optimization studies .

Q. What crystallographic techniques are used to analyze its solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and packing interactions. For example, the tert-butyl group adopts a staggered conformation to minimize steric strain, while hydrogen bonds between carbonyl oxygens and adjacent NH groups stabilize the lattice .

Methodological Notes

- Synthetic Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Analytical Cross-Validation : Combine LC-MS with H-C HSQC NMR to resolve overlapping signals in complex mixtures .

- Safety Protocols : Store the compound under inert gas (N₂/Ar) at –20°C to prevent degradation, as brominated heterocycles are prone to light-induced radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.